molecular formula C18H20NO4P B14004524 2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole CAS No. 34180-82-0

2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole

Cat. No.: B14004524
CAS No.: 34180-82-0
M. Wt: 345.3 g/mol
InChI Key: ISPFTJXAQGZXKA-UHFFFAOYSA-N
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Description

2-[4-(Diethoxyphosphorylmethyl)phenyl]benzooxazole is a chemical compound with the molecular formula C17H18NO4P It is a derivative of benzooxazole, a bicyclic compound containing both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Diethoxyphosphorylmethyl)phenyl]benzooxazole typically involves the reaction of 2-aminophenol with an aldehyde or ketone in the presence of a phosphonate ester. The reaction conditions often include the use of a catalyst, such as a metal catalyst or an ionic liquid catalyst, and may require heating under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzooxazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Diethoxyphosphorylmethyl)phenyl]benzooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve solvents like ethanol or dichloromethane and may require heating or cooling to specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted benzooxazole derivatives.

Scientific Research Applications

2-[4-(Diethoxyphosphorylmethyl)phenyl]benzooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Diethoxyphosphorylmethyl)phenyl]benzooxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Diethoxyphosphorylmethyl)phenyl]benzooxazole is unique due to its specific combination of the benzooxazole core and the diethoxyphosphorylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[4-(diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20NO4P/c1-3-21-24(20,22-4-2)13-14-9-11-15(12-10-14)18-19-16-7-5-6-8-17(16)23-18/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPFTJXAQGZXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20NO4P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90316768
Record name 2-[4-(diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34180-82-0
Record name NSC306712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[4-(diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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